molecular formula C13H8ClF2NO B12831232 Benzamide, N-(3-chlorophenyl)-2,6-difluoro-

Benzamide, N-(3-chlorophenyl)-2,6-difluoro-

Cat. No.: B12831232
M. Wt: 267.66 g/mol
InChI Key: LZWCYTYURGFFOM-UHFFFAOYSA-N
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Description

Benzamide, N-(3-chlorophenyl)-2,6-difluoro- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and two fluorine atoms at the 2 and 6 positions. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-chlorophenyl)-2,6-difluoro- typically involves the reaction of 3-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-chlorophenyl)-2,6-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The amide group can be oxidized or reduced under specific conditions, leading to the formation of corresponding carboxylic acids or amines.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide under reflux conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Benzamide, N-(3-chlorophenyl)-2,6-difluoro- has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-chlorophenyl)-2,6-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The presence of electron-withdrawing groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • N-(3,4-dichlorophenyl)benzamide

Uniqueness

Benzamide, N-(3-chlorophenyl)-2,6-difluoro- is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H8ClF2NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18)

InChI Key

LZWCYTYURGFFOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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